molecular formula C7H11F2N B15230684 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B15230684
M. Wt: 147.17 g/mol
InChI Key: QOZIKDGKJXQWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1-Difluoroethyl)bicyclo[111]pentan-1-amine is a chemical compound characterized by its unique bicyclic structure and the presence of a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine typically involves the use of advanced organic synthesis techniques. One common method includes the homolytic aromatic alkylation of benzene, which is a metal-free process . The reaction conditions often require precise control of temperature and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced industrial techniques can facilitate the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while reduction may produce difluoroethyl alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific difluoroethyl group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C7H11F2N/c1-5(8,9)6-2-7(10,3-6)4-6/h2-4,10H2,1H3

InChI Key

QOZIKDGKJXQWPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC(C1)(C2)N)(F)F

Origin of Product

United States

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